molecular formula C8H7IN4O2 B10975907 4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10975907
M. Wt: 318.07 g/mol
InChI Key: ZURSCNLSQUXDDY-UHFFFAOYSA-N
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Description

4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a complex structure that includes an iodine atom, an isoxazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and pyrazole rings. The iodine atom is introduced through an iodination reaction, which is a critical step in the synthesis. Common reagents used in the synthesis include iodine, various solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-IODO-N-(3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE
  • 4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structure, which includes an iodine atom and the combination of isoxazole and pyrazole rings

Properties

Molecular Formula

C8H7IN4O2

Molecular Weight

318.07 g/mol

IUPAC Name

4-iodo-2-methyl-N-(1,2-oxazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H7IN4O2/c1-13-7(5(9)4-10-13)8(14)11-6-2-3-15-12-6/h2-4H,1H3,(H,11,12,14)

InChI Key

ZURSCNLSQUXDDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NC2=NOC=C2

Origin of Product

United States

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